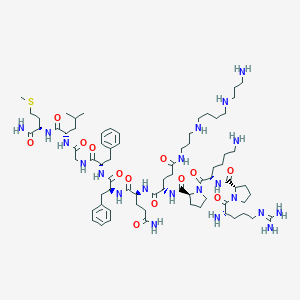

Substance P, N-spermine-gln(5)-

Description

Structure

2D Structure

Properties

CAS No. |

141231-59-6 |

|---|---|

Molecular Formula |

C73H121N21O13S |

Molecular Weight |

1532.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[3-[4-(3-aminopropylamino)butylamino]propylamino]-5-oxopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |

InChI |

InChI=1S/C73H121N21O13S/c1-47(2)43-55(67(102)87-51(63(78)98)31-42-108-3)86-62(97)46-85-64(99)56(44-48-19-6-4-7-20-48)91-68(103)57(45-49-21-8-5-9-22-49)92-66(101)52(27-29-60(77)95)88-65(100)53(28-30-61(96)83-39-18-37-82-35-13-12-34-81-36-17-33-75)89-69(104)59-26-16-41-94(59)72(107)54(24-10-11-32-74)90-70(105)58-25-15-40-93(58)71(106)50(76)23-14-38-84-73(79)80/h4-9,19-22,47,50-59,81-82H,10-18,23-46,74-76H2,1-3H3,(H2,77,95)(H2,78,98)(H,83,96)(H,85,99)(H,86,97)(H,87,102)(H,88,100)(H,89,104)(H,90,105)(H,91,103)(H,92,101)(H4,79,80,84)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |

InChI Key |

XMQKJEXWKUHJIE-PVGXKDMPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)NCCCNCCCCNCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)NCCCNCCCCNCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)NCCCNCCCCNCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Other CAS No. |

141231-59-6 |

sequence |

RPKPXQFFGLM |

Synonyms |

N-spermine-Gln(5)-substance P Spm-SP substance P, N-spermine-Gln(5)- substance P, N-spermine-glutaminyl(5)- |

Origin of Product |

United States |

Synthesis and Biogenesis of Substance P, N Spermine Gln 5

Enzymatic Synthesis Pathways

The synthesis of Substance P, N-spermine-gln(5)- is not a direct product of ribosomal translation but rather a post-translational modification catalyzed by a specific enzyme that covalently links the polyamine spermine (B22157) to a particular amino acid residue within the Substance P peptide chain.

The primary enzyme responsible for the synthesis of Substance P, N-spermine-gln(5)- is transglutaminase. nih.gov This enzyme catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein or peptide and the primary amino group of various amines, including the polyamine spermine. nih.gov In the case of Substance P, N-spermine-gln(5)-, transglutaminase facilitates the covalent attachment of a spermine molecule to the Substance P peptide. nih.govnih.gov This enzymatic reaction is calcium-dependent. nih.gov The introduction of the spermine moiety significantly alters the parent peptide, potentially affecting its receptor affinity and resistance to degradation by proteolytic enzymes. nih.gov

Research has demonstrated a high degree of specificity in the enzymatic conjugation of spermine to Substance P. The modification selectively occurs at the glutamine residue at position 5 (Gln5) of the Substance P molecule. nih.gov This specificity was confirmed through the characterization of the synthesized product, which was identified as the γ-(glutamyl5)spermine derivative of Substance P. nih.gov The selective introduction of the spermine moiety at this specific glutamine residue is crucial, as it confers a unique pharmacological profile to the resulting compound compared to other derivatives where amines are attached at the same position. nih.gov

The in vitro synthesis of Substance P, N-spermine-gln(5)- has been successfully achieved and documented. The typical methodology involves incubating the parent peptide, Substance P, with the polyamine spermine in the presence of purified transglutaminase, often sourced from guinea pig liver, and Ca2+. nih.gov Following the enzymatic reaction, the resulting spermine derivative of Substance P is purified from the reaction mixture. A common and effective purification technique is High-Performance Liquid Chromatography (HPLC) using a reversed-phase column. nih.gov The characterization and confirmation of the synthesized compound's identity are then carried out using techniques such as fast atom bombardment mass spectrometry. nih.gov

Polyamine Metabolism and Spermine Precursors

Polyamines are essential organic polycations involved in numerous cellular processes, including cell growth, differentiation, and the stabilization of nucleic acids. biosynsis.comnih.gov The biosynthesis of spermine, the precursor for Substance P, N-spermine-gln(5)-, is a well-defined metabolic pathway.

The biosynthesis of polyamines begins with precursor amino acids, primarily ornithine (derived from arginine) in mammals. nih.govnih.gov Ornithine is decarboxylated to form the diamine putrescine. researchgate.net Putrescine then serves as the backbone for the synthesis of higher polyamines.

The synthesis proceeds in a stepwise manner:

Spermidine (B129725) formation: An aminopropyl group, donated by decarboxylated S-adenosylmethionine (dcSAM), is added to putrescine to form the triamine spermidine. researchgate.netoup.com

Spermine formation: A second aminopropyl group from another molecule of dcSAM is transferred to spermidine, resulting in the formation of the tetraamine (B13775644) spermine. researchgate.netresearchgate.net

This sequential addition of aminopropyl groups is a conserved pathway for producing spermidine and spermine in eukaryotes. oup.com

Several key enzymes regulate the polyamine biosynthetic pathway. biosynsis.com The synthesis of the aminopropyl group donor, dcSAM, is catalyzed by S-adenosylmethionine decarboxylase (SAMDC). researchgate.net The subsequent additions to putrescine and spermidine are catalyzed by two distinct but related enzymes:

Spermidine synthase (SPDS): This enzyme specifically catalyzes the transfer of an aminopropyl group from dcSAM to putrescine to yield spermidine. researchgate.netebi.ac.ukresearchgate.net

Spermine synthase (SMS): This enzyme catalyzes the final step, the conversion of spermidine into spermine, by adding another aminopropyl group from dcSAM. researchgate.netebi.ac.ukresearchgate.net

The activity of these enzymes is crucial for maintaining the cellular concentrations of spermidine and spermine required for normal physiological functions. nih.gov

Data Tables

Table 1: Key Enzymes in the Synthesis of Substance P, N-spermine-gln(5)- and its Precursors

| Enzyme | Role | Substrate(s) | Product(s) |

|---|---|---|---|

| Transglutaminase | Conjugation of spermine to Substance P | Substance P, Spermine, Ca2+ | Substance P, N-spermine-gln(5)- |

| Ornithine Decarboxylase (ODC) | Rate-limiting step in polyamine synthesis | Ornithine | Putrescine |

| S-adenosylmethionine decarboxylase (SAMDC) | Synthesis of the aminopropyl group donor | S-adenosylmethionine (SAM) | Decarboxylated S-adenosylmethionine (dcSAM) |

| Spermidine Synthase (SPDS) | Synthesis of spermidine | Putrescine, dcSAM | Spermidine |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Substance P |

| Substance P, N-spermine-gln(5)- |

| Spermine |

| Spermidine |

| Putrescine |

| Glutamine |

| Arginine |

| Ornithine |

| S-adenosylmethionine (SAM) |

| Decarboxylated S-adenosylmethionine (dcSAM) |

Potential in vivo formation mechanisms of Substance P, N-spermine-gln(5)-

The in vivo formation of Substance P, N-spermine-gln(5)- is hypothesized to occur through the enzymatic action of transglutaminases. rupress.orgmdpi.com These enzymes catalyze a calcium-dependent acyl-transfer reaction that results in the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein or peptide and the primary amine group of a polyamine. researchgate.net

Substance P, a neuropeptide with a glutamine residue at position 5 (Gln5), is a potential substrate for this modification. nih.govnih.gov The in vitro synthesis of γ-(glutamyl5)spermine derivative of Substance P has been successfully demonstrated using purified guinea pig liver transglutaminase in the presence of calcium ions. rupress.orgnih.gov This reaction specifically links a spermine molecule to the glutamine at the fifth position of the Substance P peptide chain. rupress.orgnih.gov

The potential for this reaction to occur in vivo is supported by several lines of evidence:

Presence of Substrates: Both Substance P and polyamines, including spermine, are present in various tissues throughout the body. physiology.orgmdpi.com

Transglutaminase Activity: Transglutaminase activity is widespread in different tissues and can be found in both intracellular and extracellular environments. nih.govnih.gov

Increased Polyamine Conjugation: Studies have shown that the levels of protein-conjugated polyamines and transglutaminase activity can increase in response to certain physiological stimuli, such as nerve regeneration. nih.gov For instance, during liver regeneration in rats, there is a significant increase in both nuclear transglutaminase activity and the amount of conjugated spermine and spermidine. nih.gov

While the direct in vivo evidence for the formation of Substance P, N-spermine-gln(5)- is still an area of ongoing research, the convergence of the necessary components and enzymatic machinery provides a strong rationale for its potential physiological or pathological formation. The introduction of a spermine moiety into Substance P has been shown to alter its biological activity, suggesting that this modification, if it occurs in vivo, could play a regulatory role in the function of this important neuropeptide. mdpi.comnih.gov

Compounds Mentioned in this Article

| Compound Name |

|---|

| Substance P |

| Substance P, N-spermine-gln(5)- |

| Spermine |

| Spermidine |

| Putrescine |

Molecular Interactions and Receptor Pharmacology of Substance P, N Spermine Gln 5

Neurokinin Receptor Interactions

Substance P and other tachykinins mediate their effects by binding to a family of G protein-coupled receptors known as neurokinin (NK) receptors, principally NK1R, NK2R, and NK3R. nih.govmdpi.com While these receptors share significant sequence homology, they possess distinct pharmacological profiles. mdpi.com The N-terminal region of tachykinin peptides is understood to play a key role in determining selectivity for specific receptor subtypes, whereas the conserved C-terminal motif is generally responsible for receptor binding and activation. mdpi.comnih.gov The introduction of a spermine (B22157) group at the Gln-5 position of Substance P creates a derivative with a markedly altered receptor interaction profile. nih.govnih.gov

Native Substance P demonstrates the highest affinity for the Neurokinin 1 Receptor (NK1R). nih.govmdpi.com In stark contrast, Substance P, N-spermine-gln(5)- (Spm-SP) shows a significant lack of activity at NK1R. nih.govnih.gov In bioassays where the effects of Substance P are primarily mediated by NK1R, such as the contraction of guinea pig ileal segments, Spm-SP was found to be completely ineffective. nih.gov This suggests that the modification at the glutamine-5 position dramatically reduces or abolishes its binding affinity for the NK1R, rendering it a highly selective ligand that avoids this receptor subtype.

While inactive at NK1R, Substance P, N-spermine-gln(5)- demonstrates significant activity at the Neurokinin 3 Receptor (NK3R). nih.gov Studies using rat portal vein (RPV) preparations, a tissue sensitive to NK3R agonists, revealed that Spm-SP is not only active but more potent than native Substance P in inducing contractions. nih.gov The concentration-response curve showed that Spm-SP has an EC₅₀ of 588 nM, which is notably lower than the EC₅₀ of 1120 nM for native Substance P in the same assay. nih.gov This indicates that the introduction of the spermine moiety enhances the molecule's affinity for NK3R. nih.gov

The distinct receptor activity of Substance P, N-spermine-gln(5)- makes it a valuable pharmacological tool for distinguishing between neurokinin receptor subtypes. nih.gov Its ability to potently activate NK3Rs while being inactive at NK1Rs allows researchers to selectively probe NK3R-mediated pathways without the confounding activation of NK1Rs. nih.govnih.gov This selectivity was demonstrated in various bioassays; for instance, Spm-SP was able to replicate SP's effects in nitric oxide-dependent processes like rabbit aorta relaxation but failed to produce SP-like spasmogenic effects in guinea pig ileum, which is an NK1R-mediated response. nih.gov This differential response underscores its utility in classifying the specific receptor populations present in different tissues. nih.gov

The modification of Substance P with a spermine group at the Gln-5 position inverts its receptor selectivity profile compared to the native peptide. Native Substance P is a potent NK1R agonist with lower affinity for NK2R and NK3R. mdpi.com Conversely, Substance P, N-spermine-gln(5)- is a selective NK3R agonist with a demonstrated lack of affinity for NK1R. nih.govnih.gov This comparative difference highlights the critical role of the peptide's central domain in determining receptor subtype specificity.

Table 1: Comparative Receptor Activity of Native Substance P and Substance P, N-spermine-gln(5)-

| Compound | NK1R Activity (Guinea Pig Ileum) nih.gov | NK3R Activity (Rat Portal Vein) nih.gov |

|---|---|---|

| Native Substance P | Active (causes contraction) | Active (EC₅₀ = 1120 nM) |

| Substance P, N-spermine-gln(5)- | Ineffective | Active (EC₅₀ = 588 nM) |

Ligand-Receptor Signaling Mechanisms

Neurokinin receptors, including NK1R and NK3R, are members of the G protein-coupled receptor (GPCR) superfamily. nih.govmdpi.com The binding of an agonist to a GPCR initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the membrane. nih.gov Recent models suggest that the inactive G protein may already be pre-coupled to the inactive receptor before the ligand binds. nih.gov

Upon agonist binding and receptor activation, the Gα subunit releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), causing the Gα subunit to dissociate from both the Gβγ dimer and the receptor. nih.gov The now-active Gα-GTP and the Gβγ dimer can then modulate the activity of various downstream effector proteins, such as phospholipase C and adenylyl cyclase, leading to changes in the concentration of intracellular second messengers like inositol (B14025) trisphosphate (IP₃), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP). nih.gov NK3R is known to couple primarily through the Gαq/11 family of G proteins, leading to the activation of phospholipase C and subsequent generation of IP₃ and DAG. mdpi.com Therefore, the activation of NK3R by Substance P, N-spermine-gln(5)- is understood to initiate this signaling cascade, leading to the physiological responses observed in sensitive tissues like the rat portal vein. nih.gov

Differential regulation of second messenger signaling pathways (e.g., intracellular calcium, cyclic AMP)

The conjugation of a spermine moiety to Substance P at the Gln(5) position creates a molecule with a distinct signaling profile. While native Substance P primarily interacts with neurokinin-1 (NK-1) receptors, leading to the activation of specific second messenger pathways, the spermine derivative shows altered receptor affinity and, consequently, differential signaling.

Native Substance P is a well-known activator of phosphatidylinositol-4,5-bisphosphate (PIP2) hydrolysis in target cells like keratinocytes. nih.gov This leads to an increase in inositol 1,4,5-trisphosphate (IP3) and a subsequent rise in intracellular free calcium (Ca2+). nih.gov Studies on spiral ganglion neurons confirm that SP treatment increases cytoplasmic Ca2+, which is linked to its neuroprotective effects. nih.gov However, the role of SP in regulating cyclic adenosine monophosphate (cAMP) is more complex. In some systems, SP treatment does not affect cAMP accumulation induced by other agents like forskolin (B1673556) or cholera toxin. nih.gov Yet, other research indicates that cellular metabolism of SP can produce metabolites that retain the ability to increase intracellular calcium but lose the capacity to elevate cAMP. nih.gov Furthermore, cAMP itself can act as a second messenger that regulates the expression of Substance P in sensory neurons. nih.gov

The introduction of the spermine moiety in Substance P, N-spermine-gln(5)- alters this signaling cascade primarily by shifting its receptor preference. This derivative has been shown to preferentially recognize neurokinin-3 (NK-3) receptors, a receptor type for which native SP has a lower affinity. nih.gov The binding to NK-3 receptors suggests that the downstream signaling would follow the canonical pathway for this receptor, which also involves G-protein coupling and modulation of intracellular messengers, but with a different cellular outcome compared to NK-1 activation. The spermine part of the molecule may also contribute to the signaling profile, as intracellular spermine can directly inhibit NMDA receptor channels and modulate calcium-permeable AMPA receptors, independent of the peptide's action. nih.govresearchgate.net

| Molecule | Primary Receptor Target | Effect on Intracellular Calcium (Ca2+) | Effect on Cyclic AMP (cAMP) | Reference |

|---|---|---|---|---|

| Substance P (Native) | NK-1 | Increases via IP3 pathway | No direct increase; some metabolites lose ability to increase cAMP | nih.govnih.gov |

| Substance P, N-spermine-gln(5)- | NK-3 | Predicted increase via NK-3 pathway | Predicted modulation via NK-3 pathway | nih.govnih.gov |

Receptor internalization and recycling dynamics post-binding

While direct studies on the receptor internalization and recycling of Substance P, N-spermine-gln(5)- are not available, the dynamics can be inferred from the behavior of polyamine-conjugated compounds and their targets. The binding of a ligand to a receptor is the initiating event for internalization. For instance, bacterial periplasmic binding proteins (PBPs), which bind polyamines, undergo a significant conformational change upon ligand recognition, trapping the ligand in a closed state. nih.gov This "Venus flytrap" mechanism is a prerequisite for subsequent signal transduction or transport. nih.gov

The conjugation of polyamines like spermine can fundamentally alter the mechanism of cellular uptake. mdpi.com Polyamines can direct their cargo to the polyamine transport system (PTS), which is overexpressed in many cancer cell types. mdpi.com This system can mediate internalization through endocytosis, where the polyamine binds to specific polyamine-binding proteins on the cell surface. mdpi.com It has been shown that polyamine conjugation can alter the internalization mechanism of enzymes, shifting them towards clathrin-dependent endocytosis. mdpi.com

Therefore, it is plausible that Substance P, N-spermine-gln(5)- has a different internalization fate than native Substance P. While native SP internalization is governed by the dynamics of the NK-1 receptor, the spermine derivative's uptake could be co-opted by the PTS. This would lead to a different rate of internalization, distinct intracellular trafficking pathways, and potentially altered recycling dynamics of the NK-3 receptor or other interacting surface proteins. The presence of the hydrophobic spermine tail may also disrupt the membrane integrity, further enhancing the interaction between the peptide and the cell. mdpi.com

Interactions with Other Biological Macromolecules

The dual nature of Substance P, N-spermine-gln(5)-—part peptide, part polyamine—allows it to interact with a diverse range of biological macromolecules beyond its primary signaling receptors.

Influence of spermine moiety on interactions with nucleic acids

The spermine component of the molecule confers a strong ability to interact with nucleic acids. As a polyamine, spermine is a polycation at physiological pH and is readily associated with polyanionic molecules like DNA and RNA. drugbank.comnih.gov This interaction is primarily electrostatic, occurring between the positively charged amino groups of spermine and the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov

This association has several significant biological consequences:

Stabilization of Structure: Spermine is thought to stabilize the helical structure of DNA. drugbank.com It can bind in the major groove of the DNA helix, which can cause conformational changes such as bending. nih.gov

DNA Condensation: Polyamines are known to induce DNA condensation and help stabilize compact forms of DNA, such as in the chromatin of eukaryotes. nih.gov

Protection from Damage: By binding to DNA, spermine can act as a natural intracellular compound that protects DNA from oxidative damage caused by free radicals. drugbank.com

The covalent attachment of spermine to a peptide can enhance these interactions. Studies on spermine-conjugated peptide nucleic acids (spPNA) show that they bind to complementary DNA much more strongly than unconjugated PNA. drugbank.com

| Interaction | Macromolecule | Mechanism | Consequence | Reference |

|---|---|---|---|---|

| Spermine Moiety Binding | DNA/RNA | Electrostatic attraction between cationic spermine and anionic phosphate backbone | Stabilization of helical structure, DNA condensation, protection from oxidative damage | drugbank.comnih.govnih.gov |

| Spermine Moiety Binding | DNA | Interaction with the major groove | Induction of DNA bending and conformational changes | nih.gov |

Potential interactions with other proteins or cellular components

The Substance P, N-spermine-gln(5)- conjugate has the potential to interact with a wide array of proteins and cellular components, leveraging the binding properties of both the neuropeptide and the polyamine.

The native Substance P peptide is known to mediate communication between the nervous and immune systems, modulating immune cell proliferation and cytokine production. nih.gov It also interacts with endothelial cells to induce nitric oxide production and with corneal epithelial cells to maintain tight junctions. nih.gov

The spermine moiety itself has a distinct set of protein interaction partners. It is a substrate and regulator in its own metabolic pathway, which includes enzymes like spermine synthase and spermine oxidase. drugbank.com Furthermore, Substance P has been shown to influence the metabolism of polyamines in certain tissues, suggesting a potential feedback loop where the peptide portion of the conjugate could affect the enzymes that process the spermine portion. nih.gov Polyamines also play a role in the post-translational modification of proteins, such as the hypusination of the eukaryotic translation initiation factor 5A (eIF5A), which is crucial for protein synthesis. nih.gov

| Component of Conjugate | Potential Interacting Protein/Cell | Nature of Interaction | Reference |

|---|---|---|---|

| Substance P | Immune Cells (e.g., Macrophages, T-cells) | Modulation of cytokine production and proliferation | nih.gov |

| Substance P | Endothelial Cells | Induction of nitric oxide production | nih.gov |

| Spermine | Spermine Synthase, Spermine Oxidase | Metabolic regulation | drugbank.com |

| Spermine | NMDA Receptors, AMPA Receptors | Direct channel inhibition/modulation | nih.govresearchgate.net |

| Spermine | Eukaryotic Initiation Factor 5A (eIF5A) | Involvement in post-translational modification | nih.gov |

Cellular and Subcellular Mechanisms of Action of Substance P, N Spermine Gln 5

Modulation of Cellular Processes

The introduction of a spermine (B22157) moiety at the glutamine-5 position of Substance P dramatically alters its interaction with cellular systems. This section explores the effects of this modification on cell proliferation, immune function, and neurogenic inflammation.

Effects on cell proliferation and cellular growth in comparison to native Substance P

Native Substance P is a known promoter of cellular growth and proliferation in various cell types, including cancer cell lines. wikipedia.org It has been demonstrated to stimulate cell growth in both normal and cancerous cell cultures and is implicated in tissue repair and wound healing. wikipedia.org

In stark contrast, the N-spermine-gln(5)- derivative of Substance P has been shown to be biologically inactive in assays that depend on the activation of the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P. nih.gov Studies have revealed that this derivative does not elicit contractile responses in smooth muscle, a process reliant on NK-1 receptor signaling. nih.gov This suggests a significantly diminished or altogether absent proliferative effect in tissues where native Substance P promotes growth via the NK-1 receptor. The addition of the bulky and hydrophilic spermine group at the glutamine-5 position appears to negatively interfere with the peptide's ability to bind to its receptor, thereby nullifying its proliferative capabilities. nih.gov

| Compound | Effect on Cell Proliferation | Receptor Interaction |

| Native Substance P | Stimulates cell growth and proliferation in various cell types. wikipedia.org | Binds effectively to NK-1 receptors. nih.gov |

| Substance P, N-spermine-gln(5)- | Does not elicit biological responses associated with NK-1 receptor activation, suggesting a lack of proliferative effect. nih.gov | Shows negatively affected binding to NK-1 receptors. nih.gov |

Influence on immune cell function and regulation (e.g., macrophages, T cells, B cells)

Native Substance P is a potent modulator of the immune system, influencing the function of a wide array of immune cells. It can stimulate the proliferation of T cells, enhance the phagocytic activity of macrophages, and modulate the production of cytokines. nih.govescholarship.org Both T cells and macrophages are known to synthesize Substance P themselves, indicating its integral role in immune responses. nih.gov

The N-spermine-gln(5)- derivative, however, demonstrates a lack of inflammatory activity. Research has shown that it is unable to provoke an acute inflammatory response, such as edema formation, when administered in vivo. nih.gov This suggests a significantly reduced or absent ability to activate immune cells in the way that native Substance P does. The inability to trigger inflammation implies that this derivative does not effectively stimulate macrophages, T cells, or B cells to release inflammatory mediators.

Interestingly, the polyamine spermine, on its own, has been shown to have immunomodulatory effects, in some cases inhibiting the immune response. For instance, spermine can suppress the synthesis of proinflammatory cytokines in human peripheral blood mononuclear cells. nih.gov This raises the possibility that even if the N-spermine-gln(5)- derivative were to be cleaved, the released spermine could potentially exert its own distinct effects on immune cells.

| Immune Cell | Effect of Native Substance P | Implied Effect of Substance P, N-spermine-gln(5)- |

| Macrophages | Enhances phagocytosis and cytokine production. nih.gov | Unlikely to stimulate, given its lack of inflammatory activity. nih.gov |

| T Cells | Stimulates proliferation and cytokine production. nih.govescholarship.org | Unlikely to stimulate, given its lack of inflammatory activity. nih.gov |

| B Cells | Influenced by Substance P-mediated immune responses. | Unlikely to be directly stimulated. |

Impact on neurogenic inflammation pathways

Neurogenic inflammation is a key pathological process driven by the release of neuropeptides like Substance P from sensory nerve endings. nih.gov This leads to vasodilation, plasma extravasation, and the recruitment of immune cells, contributing to conditions such as arthritis and inflammatory bowel disease. nih.gov

The N-spermine-gln(5)- derivative of Substance P has been demonstrated to be incapable of inducing edema, a cardinal sign of neurogenic inflammation. nih.gov This finding strongly indicates that it does not activate the pathways responsible for this process. The modification of the Substance P molecule at the glutamine-5 position appears to be critical in abrogating its ability to trigger the vascular and cellular events that characterize neurogenic inflammation.

Regulation of gene expression and protein phosphorylation

Native Substance P, upon binding to its receptors, initiates a cascade of intracellular events that lead to the regulation of gene expression and protein phosphorylation. nih.gov This is a fundamental mechanism through which it exerts its diverse biological effects.

While direct studies on the effect of Substance P, N-spermine-gln(5)- on gene expression and protein phosphorylation are limited, its inability to activate NK-1 receptors suggests it would not trigger the same downstream signaling events as the native peptide. nih.gov

However, the spermine component itself is known to be involved in the regulation of gene expression. Polyamines like spermine can influence chromatin structure, RNA processing, and protein synthesis. nih.gov Furthermore, spermine has been shown to induce the unfolded protein response (UPR) through the MAPK cascade in certain cell types. nih.gov This suggests that if the derivative were to be metabolized and spermine released, it could potentially influence gene expression and protein phosphorylation through mechanisms independent of neurokinin receptors.

Involvement in Intracellular Signaling Cascades

The biological actions of Substance P are mediated through specific intracellular signaling pathways. The modification of the peptide to its N-spermine-gln(5)- form has profound implications for its ability to engage these cascades.

Specific downstream pathways affected by altered neurokinin receptor signaling (e.g., NF-κB, COX-2)

Native Substance P is a known activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and COX-2 (cyclooxygenase-2) pathways, which are central to the inflammatory response. nih.govnih.gov Substance P can enhance NF-κB transactivation in macrophages, leading to a chemokine response. nih.gov It also stimulates COX-2 expression and the production of prostaglandin (B15479496) E2, a key inflammatory mediator. nih.govnih.gov

Given that Substance P, N-spermine-gln(5)- does not appear to effectively activate NK-1 receptors, it is highly unlikely to initiate the downstream signaling that leads to the activation of NF-κB and COX-2 in the same manner as native Substance P. nih.gov

Conversely, studies on spermidine (B129725), a closely related polyamine to spermine, have shown that it can inhibit lipopolysaccharide-induced inflammation by blocking the NF-κB, PI3K/Akt, and MAPKs signaling pathways in microglial cells. nih.gov This suggests that the spermine moiety, if released from the Substance P derivative, could potentially have an inhibitory effect on these inflammatory signaling cascades, a stark contrast to the action of native Substance P.

| Signaling Pathway | Role of Native Substance P | Implied Role of Substance P, N-spermine-gln(5)- |

| NF-κB | Activates, promoting inflammation and chemokine response. nih.govnih.gov | Unlikely to activate via NK-1R. The spermine moiety may even be inhibitory. nih.govnih.gov |

| COX-2 | Stimulates expression and production of inflammatory prostaglandins. nih.govnih.gov | Unlikely to stimulate via NK-1R. The spermine moiety may be inhibitory. nih.govnih.gov |

Modulation of the Nitric Oxide (NO) pathway

This modulation occurs via distinct pathways. The N-terminal fragment of SP, SP(1-7), which is related to the structure of Spm-SP, can produce both hyperalgesic and antinociceptive effects, both of which are blocked by the NOS inhibitor L-NAME. nih.gov This suggests that metabolites of SP can modulate nociception through at least two separate NO-mediated pathways. nih.gov The interaction is complex, as L-NAME has been observed to reduce SP-induced vasodilation in some tissues while potentiating it in others, indicating that the modulatory role of NO in SP's effects is tissue-specific. researchgate.net

| Modulating Compound | Target | Effect on SP/Spm-SP Induced Response | Reference |

|---|---|---|---|

| L-NAME | Nitric Oxide Synthase (NOS) Inhibitor | Reduces/Blocks yawning and nociceptive effects | researchgate.netnih.gov |

| L-Arginine | Nitric Oxide (NO) Precursor | Prevents the inhibitory effect of L-NAME | researchgate.netresearchgate.net |

| D-SP(1-7) | SP(1-7) Antagonist | Prevents the hyperalgesic effect of SP(1-7) | nih.gov |

Crosstalk with other intracellular signaling networks

The signaling cascades initiated by Substance P and its derivatives extend beyond the NO pathway, engaging in significant crosstalk with other intracellular networks. Upon binding to its receptor, the SP receptor can independently and simultaneously activate two major signaling pathways: the mobilization of intracellular calcium (Ca2+) and the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This dual activation demonstrates an intrinsic capacity for signal diversification from a single receptor.

Furthermore, the effects of Spm-SP are shown to be dependent on the state of other neurotransmitter systems. For instance, yawning behavior induced by Spm-SP is blocked by the muscarinic antagonist scopolamine (B1681570) and is influenced by endogenous dopamine (B1211576) levels, indicating crosstalk with both cholinergic and dopaminergic systems. researchgate.net

Anatomical evidence from the cerebral cortex reveals a basis for reciprocal signaling between different classes of interneurons mediated by SP and NO. nih.gov SP is found in a subset of parvalbumin-positive interneurons, while its receptor, NK1, is located in somatostatin-containing neurons which, in turn, are positive for nitric oxide synthase-I (NOS-I). nih.gov The receptor for NO, soluble guanylyl cyclase, is then found in the parvalbumin/SP-positive neurons, completing a reciprocal signaling loop between these two inhibitory networks. nih.gov There is also evidence for interaction with opioid signaling systems, as SP is often co-localized with Met-enkephalin-Arg6-Gly7-Leu8 within the same intraspinal neurons. nih.gov

Cellular Uptake and Intracellular Trafficking

Mechanisms of peptide internalization into various cell types

While specific studies detailing the internalization mechanism of Substance P, N-spermine-gln(5)- are not extensively documented, the uptake of similar peptide-based compounds and polyamines generally occurs via energy-dependent endocytosis. aau.dk This process involves the cell engulfing extracellular material. Common pathways for molecules of this nature include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.com

Given its composition, the internalization of Spm-SP could be multifaceted. The peptide component may facilitate receptor-mediated endocytosis upon binding to neurokinin receptors. The spermine moiety is also significant, as polyamines like spermidine and spermine have their own transport systems, such as the PotD-PotABC transporter complex in bacteria, which is a spermidine-preferential uptake system. nih.gov It is plausible that mammalian cells possess analogous transporters that could recognize the spermine portion of the molecule. Another potential, non-endocytic mechanism could involve direct transfer, where the compound is passed from the extracellular space to the cell membrane via direct collision, a process influenced by the cargo and carrier characteristics. mdpi.com

Subcellular localization and compartmentalization within the cell

Following internalization, the subcellular distribution of Substance P, N-spermine-gln(5)- is likely determined by the individual localizing properties of its constituent parts: Substance P and spermine.

The parent peptide, Substance P, has been immunocytochemically localized to specific neuronal populations and subcellular compartments. In the spinal cord, SP-like immunoreactivity is most prominent within neurons of the substantia gelatinosa, where it is often found in axon terminals. nih.gov In the rat cerebral cortex, SP is found in a subset of parvalbumin-positive cells, primarily in layers IV and V. nih.gov

The polyamine spermine, which is conjugated to the peptide, has a distinct subcellular distribution. Studies using non-aqueous fractionation have shown that a significant portion of cellular spermine (around 16-17% in rat liver) is localized within the nucleus. nih.gov Due to the nucleus's relatively small volume compared to the whole cell, this results in a higher concentration of spermine in the nucleus compared to extranuclear compartments. nih.gov

Therefore, it can be inferred that after internalization, Substance P, N-spermine-gln(5)- may be trafficked to and compartmentalized in neuronal axon terminals, as directed by the SP peptide, and may also accumulate in the nucleus, as directed by the spermine moiety.

| Compound/Molecule | Observed Location | Cell/Tissue Type | Reference |

|---|---|---|---|

| Substance P | Neurons in substantia gelatinosa, axon terminals | Rat spinal cord | nih.gov |

| Substance P | Parvalbumin-positive cells (layers IV & V) | Rat somatic sensory cortex | nih.gov |

| Spermine | Nucleus (higher concentration than cytoplasm) | Rat liver | nih.gov |

| NK1 Receptor (for SP) | Somatostatin-containing neurons | Rat somatic sensory cortex | nih.gov |

Comparative Biological Activities and Functional Characterization

Neurophysiological Effects

The introduction of the N-spermine group to Substance P results in a compound with selective effects on the central nervous system, most notably demonstrated in the modulation of specific behaviors and functions within the brain.

Modulation of yawning behavior in preclinical models

Research in preclinical rat models has shown that the intranigrostriatal injection of Substance P, N-spermine-gln(5)- (Spm-SP) elicits yawning behavior. nih.gov This effect is comparable to that of native Substance P, but studies utilizing Spm-SP have helped to elucidate the specific pathways involved. The yawning response induced by both SP and Spm-SP is dependent on nitric oxide (NO), as it is dose-dependently reduced by the administration of an NO-synthase inhibitor, L-N(omega)-nitroarginine methyl ester (L-NAME). nih.gov This inhibition can be reversed by pretreatment with L-arginine, a precursor to NO. nih.gov

Furthermore, the yawning behavior is mediated through the neurokinin-1 (NK1) receptor. The NK1 antagonist RP,67580 effectively blocks the yawning induced by both compounds. nih.gov Studies using Spm-SP have been instrumental in demonstrating the specific involvement of septide-sensitive NK1 receptors in this particular behavioral response. nih.gov The response is also linked to the brain's dopamine (B1211576) system, as it is blocked by the dopamine antagonist scopolamine (B1681570) and influenced by the levels of endogenous dopamine in the nigrostriatal area. nih.gov

Influence on specific central nervous system (CNS) functions

The primary documented CNS function of Substance P, N-spermine-gln(5)- is its role in inducing yawning through actions in the nigrostriatal region of the brain. nih.gov This action is tied to the modulation of catecholamine release by nitric oxide. researchgate.net While its parent compound, Substance P, has a broad range of effects in the CNS—implicated in pain transmission, mood and anxiety regulation, and stress responses—the N-spermine derivative appears to have a more selective profile. nih.govnih.gov

The utility of Spm-SP in research is highlighted by its ability to help differentiate between neurokinin receptor subtypes. nih.gov Its selective agonist activity at septide-sensitive NK1 receptors involved in yawning provides a tool for probing specific receptor populations within the CNS. nih.gov However, comprehensive studies detailing its influence on other specific CNS functions such as learning, memory, or mood, parallel to the known effects of Substance P, are not extensively documented in the available literature.

Peripheral Systemic Effects

The peripheral effects of Substance P, N-spermine-gln(5)- show significant divergence from those of Substance P, particularly in its interaction with vascular and smooth muscle tissues and its role in inflammatory processes.

Vascular effects, including vasodilation

Similar to its parent peptide, Substance P, N-spermine-gln(5)- demonstrates significant vascular activity. In preclinical models, it has been shown to cause relaxation of the rabbit aorta and to decrease arterial blood pressure in rats. nih.gov This vasodilatory effect is dependent on the nitric oxide pathway. The effects of Spm-SP can be prevented by inhibitors of nitric oxide synthesis, indicating that it promotes vasodilation through an endothelium-dependent mechanism that relies on the production of NO. nih.govnih.gov This mechanism is a hallmark of Substance P's own vasodilatory action, which is mediated via the NK1 receptor on endothelial cells. nih.gov

| Compound | Vascular Effect | Model | Mechanism | Reference |

|---|---|---|---|---|

| Substance P, N-spermine-gln(5)- | Aorta Relaxation | Rabbit | NO-dependent | nih.gov |

| Substance P, N-spermine-gln(5)- | Decreased Arterial Blood Pressure | Rat | NO-dependent | nih.gov |

| Substance P (for comparison) | Potent Vasodilator | Human/Animal | Endothelium-dependent, NO release via NK1R | nih.gov |

Effects on smooth muscle contractility

The effect of Substance P, N-spermine-gln(5)- on smooth muscle contractility is highly dependent on the specific tissue and the neurokinin receptor subtypes present. In stark contrast to Substance P, which potently contracts intestinal smooth muscle, Spm-SP was found to be completely ineffective in causing contractions in isolated guinea pig ileal segments. nih.govnih.gov Similarly, it did not elicit contractile responses in the isolated rat stomach strip and duodenum, preparations where NK1 and NK2 receptors are typically active. researchgate.net

However, in tissues rich in NK-3 receptors, such as the rat portal vein, Spm-SP demonstrates a potent contractile effect. In this preparation, it was found to be a more effective vasoconstrictor than native Substance P. nih.gov This selective action underscores the compound's altered receptor affinity, suggesting that the addition of the spermine (B22157) moiety increases its affinity for NK-3 receptors while diminishing its activity at NK-1 and NK-2 receptors in certain smooth muscle tissues. nih.gov

| Compound | Tissue | Model | Effect | Receptor Implication | Reference |

|---|---|---|---|---|---|

| Substance P, N-spermine-gln(5)- | Guinea Pig Ileum | In vitro | Ineffective (No contraction) | Lack of NK-1 activity | nih.gov |

| Substance P, N-spermine-gln(5)- | Rat Stomach/Duodenum | In vitro | No contractile response | Lack of NK-1/NK-2 activity | researchgate.net |

| Substance P, N-spermine-gln(5)- | Rat Portal Vein | In vitro | Contraction (More potent than SP) | NK-3 Agonist Activity | nih.gov |

Involvement in inflammatory responses and edema formation in preclinical models

One of the most significant differences between Substance P and its N-spermine derivative lies in their inflammatory potential. Substance P is a well-known mediator of neurogenic inflammation, promoting plasma extravasation and edema formation. nih.gov In contrast, Substance P, N-spermine-gln(5)- exhibits markedly reduced inflammatory activity. When injected into the hind limb of rats, Spm-SP elicited only a weak inflammatory response compared to the potent effect of the parent peptide. nih.gov

Furthermore, in vivo studies have shown that Spm-SP does not induce edema formation. researchgate.net This suggests that the structural modification of adding a spermine group significantly attenuates the compound's ability to increase vascular permeability, a key step in the inflammatory cascade initiated by Substance P. nih.gov This reduced inflammatory profile is consistent with its altered activity at NK1 receptors, which are known to mediate plasma protein extravasation. researchgate.net The spermine molecule itself has been noted in other contexts to have counterregulatory roles in inflammation, which may contribute to this observed effect. nih.gov

Modulation of Platelet Aggregation

Currently, there is a lack of available scientific data specifically detailing the modulatory effects of Substance P, N-spermine-gln(5)- on platelet aggregation. While the polyamine spermine, a component of this derivative, is known to inhibit platelet aggregation induced by various agonists, the functional impact of its conjugation to Substance P in this context has not been reported in the reviewed literature. nih.govnih.gov Further research is required to elucidate whether Substance P, N-spermine-gln(5)- retains, alters, or loses the anti-aggregatory properties of spermine, or if it interacts with platelets in a novel manner.

Differential Activity Spectrum Compared to Native Substance P

Substance P, N-spermine-gln(5)-, also referred to as a gamma(glutamyl5)spermine derivative of substance P (Spm-SP), exhibits a significantly different biological activity profile when compared to its parent compound, native Substance P. nih.gov Research has demonstrated that the introduction of a spermine moiety at the glutamine-5 position of Substance P leads to a notable inactivation of the neuropeptide's characteristic effects. nih.gov

In vitro studies have shown that, unlike native Substance P, Substance P, N-spermine-gln(5)- fails to elicit contractile responses in isolated rat stomach strip and duodenum. nih.gov Furthermore, it does not act as an antagonist to the spasmogenic effects induced by the native neuropeptide in these tissues. nih.gov

In vivo assessments have further highlighted this differential activity. When administered via plantar injection in rats, Substance P, N-spermine-gln(5)- was unable to provoke an acute inflammatory response, a hallmark effect of native Substance P. nih.gov It also failed to antagonize the edema formation induced by the concurrent administration of Substance P. nih.gov

These findings strongly indicate that the modification at the glutamine-5 position, introducing a large, hydrophilic spermine group, adversely affects the ability of the neuropeptide to bind to its receptors. nih.gov This supports the understanding that the hydrophobic middle portion of the Substance P molecule is critical for receptor recognition and subsequent biological activity. nih.gov

Interactive Data Table: Comparative Biological Activities

| Activity | Native Substance P | Substance P, N-spermine-gln(5)- | Reference |

| Smooth Muscle Contraction | Induces contraction | No contractile response | nih.gov |

| Inflammatory Response (Edema Formation) | Induces edema | No inflammatory response | nih.gov |

| Antagonism of Substance P Effects | Not Applicable | Does not antagonize native Substance P | nih.gov |

Structure Activity Relationship Sar Studies of Substance P, N Spermine Gln 5

Impact of the Spermine (B22157) Moiety on Peptide Conformation and Dynamics

The conjugation of a spermine molecule to the fifth amino acid residue, glutamine, of Substance P introduces a significant structural alteration that profoundly affects the peptide's three-dimensional shape and flexibility. Polyamines like spermine are known to interact with and alter the conformation of biological macromolecules. nih.govnih.gov Studies on other peptides have shown that spermine conjugation can lead to a more defined and stable helical structure. nih.gov This is attributed to the favorable electrostatic interactions between the positively charged spermine at physiological pH and the peptide backbone. nih.gov

While direct molecular dynamics simulations specifically for Substance P, N-spermine-gln(5)- are not extensively documented in publicly available literature, the general principles of polyamine-peptide interactions suggest a significant impact on its conformational landscape. The introduction of the bulky and charged spermine moiety likely restricts the conformational freedom of the central part of the peptide. This alteration in dynamics can influence how the peptide presents its binding domains to its target receptors, potentially leading to changes in affinity and selectivity. nih.govnih.gov The increased helicity in other spermine-conjugated peptides suggests that Substance P, N-spermine-gln(5)- may also adopt a more rigid conformation, which could either be favorable or detrimental for receptor binding depending on the specific receptor subtype. nih.gov

Critical Role of Glutamine 5 (Gln5) Modification in Receptor Recognition and Efficacy

The modification of Glutamine 5 (Gln5) by the attachment of a spermine molecule is a critical determinant of the biological activity of Substance P, N-spermine-gln(5)-. Research has demonstrated that the introduction of a large, hydrophilic spermine group at this position dramatically alters the peptide's interaction with its receptors. nih.gov One study revealed that this modification leads to a negative impact on the ability of the neuropeptide to bind to certain receptors, indicating that the hydrophobic character of the central portion of Substance P is crucial for receptor recognition. nih.gov

Conversely, other research has shown that while the affinity for NK-1 and NK-2 receptors may be diminished, the modification can increase the peptide's affinity for NK-3 receptors. nih.gov This suggests that the Gln5 modification induces a shift in receptor selectivity. The spermine derivative was found to be more potent than native Substance P in contracting the rat portal vein, a tissue rich in NK-3 receptors. nih.gov This highlights the nuanced role of the Gln5 position; its modification does not simply abolish activity but rather redirects the peptide's specificity towards a different receptor subtype. The table below summarizes the comparative efficacy of Substance P, N-spermine-gln(5)- (Spm-SP) and Substance P (SP) on the rat portal vein. nih.gov

| Compound | EC50 (nM) on Rat Portal Vein |

| Substance P, N-spermine-gln(5)- | 588 |

| Substance P | 1120 |

This interactive data table is based on data from a study on the effects of transglutaminase-synthesized polyamine derivatives of Substance P. nih.gov

Influence of Hydrophobic and Hydrophilic Properties on Biological Activity

Spermine itself is a water-soluble polyamine. nih.gov Its conjugation to the central region of Substance P introduces a large, polar, and charged moiety. nih.gov This increased hydrophilicity in what is otherwise a more hydrophobic core of the native peptide has been shown to negatively affect its ability to bind to certain receptors. nih.gov This finding underscores the importance of a specific hydrophobic character in the middle portion of the Substance P sequence for effective receptor recognition and activation. The disruption of this hydrophobic domain by the spermine group likely hinders the optimal docking of the peptide into the binding pocket of receptors like NK-1. nih.gov However, this alteration can also be beneficial for targeting other receptors or for modifying the pharmacokinetic properties of the peptide, such as its permeability across biological barriers. nih.gov

Comparative Studies with Other Substance P Analogues and Pseudopeptides

The structure-activity relationship of Substance P, N-spermine-gln(5)- is further illuminated when compared with other Substance P analogues and pseudopeptides. These comparative studies help to contextualize the effects of the spermine modification. For instance, spantide is a known Substance P antagonist. nih.gov In contrast, Substance P, N-spermine-gln(5)- has been shown to act as an agonist at NK-3 receptors, demonstrating a clear functional divergence based on the specific structural modifications. nih.gov

Pseudopeptide analogues of Substance P, where peptide bonds are replaced with surrogates, have also been developed. nih.gov For example, replacement of specific peptide bonds in the C-terminus of Substance P can convert it from an agonist to an antagonist. nih.gov The antagonist activity of these pseudopeptides varies depending on the position of the modified bond, with some showing higher potency than spantide. nih.gov These studies, along with those on other analogues, consistently point to the C-terminal region as being critical for receptor binding and activation, while modifications in the N-terminal and central regions, such as the Gln5 position in Substance P, N-spermine-gln(5)-, can modulate receptor selectivity and potency. nih.govnih.gov

The table below presents the inhibitory constants (Ki) for some pseudopeptide analogues of spantide, illustrating the impact of modifying the peptide backbone on antagonist potency. nih.gov

| Spantide Analogue | Ki (μM) |

| Spantide | 2.8 |

| [ψ10-11]spantide | 2.8 |

| [ψ9-10]spantide | 7.0 |

| [ψ8-9]spantide | 19.6 |

| [ψ7-8]spantide | 14.0 |

| [ψ6-7]spantide | 8.4 |

Enzymatic Processing and Degradation Pathways of Substance P, N Spermine Gln 5

Transglutaminase-Mediated Modifications Beyond Spermine (B22157) Conjugation (e.g., deamidation at Gln5 and Gln6 of SP)

Tissue transglutaminase (tTGase) is a versatile enzyme known to catalyze post-translational modifications of proteins and peptides. Its primary reactions involve the transamidation of glutamine residues, where a primary amine can be incorporated, or the deamidation of glutamine to glutamate (B1630785) in the absence of a suitable amine substrate. The synthesis of Substance P, N-spermine-gln(5)- itself is an example of a transglutaminase-mediated transamidation reaction, where spermine is attached to the glutamine at position 5 (Gln5).

Beyond this initial conjugation, tTGase can further modify Substance P. Research has shown that tTGase can sequentially deamidate the two consecutive glutamine residues at positions 5 and 6 of the parent SP molecule. nih.govnih.gov Studies utilizing mass spectrometry have revealed that the deamidation process is not random; Gln5 is the primary and more reactive site for this modification, followed by the deamidation of Gln6. nih.govnih.gov This enzymatic conversion of glutamine to glutamate introduces a negative charge, altering the peptide's chemical properties.

Interestingly, this deamidation is not merely a step towards inactivation. In vitro studies have demonstrated that the primary product of this reaction, SP deamidated at Gln5, exhibits increased agonist potency at its natural neurokinin-1 (NK1) receptor. nih.govnih.gov This suggests that transglutaminase-mediated deamidation is a biologically relevant modification that can modulate the signaling activity of Substance P.

Other Proteolytic Degradation Enzymes Affecting Substance P and its Derivatives

The bioavailability and signaling of Substance P are tightly controlled by several proteolytic enzymes that cleave the peptide at specific sites. The introduction of the N-spermine group at Gln5 can influence the susceptibility of the peptide to these enzymes.

Role of angiotensin-converting enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a key peptidase involved in the degradation of Substance P in the bloodstream and various tissues. wikipedia.orgnih.gov ACE is known to cleave SP at multiple sites, primarily targeting the C-terminal portion of the peptide. The enzyme can hydrolyze the Phe8-Gly9 and Gly9-Leu10 bonds, leading to the inactivation of the neuropeptide. nih.gov One of the initial cleavage pathways generates the fragment SP(1-9) and the dipeptide Leu-Met. nih.gov Further degradation can produce smaller, inactive fragments. nih.gov The presence of the bulky and hydrophilic N-spermine-gln(5)- modification could sterically hinder the access of ACE to its cleavage sites on the SP backbone, potentially reducing the rate of degradation.

Involvement of endopeptidases

Neutral endopeptidase 24.11 (NEP), also known as neprilysin, is a major enzyme responsible for the degradation of Substance P in the central nervous system and peripheral tissues. nih.govnih.gov This membrane-bound metalloendopeptidase cleaves SP at several locations, primarily at the Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10 bonds. nih.gov The action of NEP effectively terminates the signaling of SP.

Studies on the transglutaminase-synthesized spermine derivative of SP suggest a significant resistance to degradation by endopeptidases. nih.gov Research has shown that the effects of Substance P, N-spermine-gln(5)- are resistant to thiorphan, a potent inhibitor of neutral endopeptidases. nih.gov This resistance implies that the N-spermine modification at Gln5 protects the peptide from cleavage by NEP, a critical pathway for the inactivation of native Substance P.

Considerations for Metabolic Stability and Half-Life

The metabolic stability and half-life of a peptide are crucial determinants of its therapeutic potential and physiological role. Unmodified Substance P has a very short half-life in tissues, often lasting only seconds to minutes, due to its rapid degradation by enzymes like ACE and NEP. nih.govnih.gov

The introduction of the N-spermine moiety at the Gln5 position is suggested to enhance the metabolic stability of Substance P. nih.gov By rendering the molecule resistant to degradation by key enzymes such as neutral endopeptidases, the half-life of the peptide is likely extended. nih.gov This increased stability would lead to a prolonged presence of the compound in the vicinity of its receptors, potentially leading to a more sustained biological effect. The hydrophilic and bulky nature of the spermine group may also contribute to this stability by shielding the peptide backbone from proteolytic attack.

Implications of Degradation on Bioactivity and Receptor Signaling

The enzymatic degradation of Substance P and its derivatives has profound implications for their bioactivity and interaction with neurokinin receptors. The degradation of native SP by ACE and NEP leads to the formation of inactive fragments, thus terminating its signal. nih.gov

In contrast, the modification of SP with N-spermine at Gln5 not only alters its degradation profile but also its receptor interaction. While the modification appears to decrease its affinity for NK1 and NK2 receptors, it has been shown to increase its relative affinity for NK3 receptors. nih.gov The resistance of Substance P, N-spermine-gln(5)- to degradation by endopeptidases means that its biological actions, particularly at the NK3 receptor, are likely to be more prolonged compared to the parent peptide. nih.gov

Methodologies for Studying Substance P, N Spermine Gln 5

Synthesis and Purification Techniques

The creation and isolation of pure "Substance P, N-spermine-gln(5)-" are foundational steps for any subsequent biological investigation. The synthesis is typically achieved by reacting Substance P with spermine (B22157) in the presence of the enzyme transglutaminase. Following synthesis, rigorous purification and characterization are essential.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of "Substance P, N-spermine-gln(5)-". Following its in vitro synthesis, the spermine adduct of the neuropeptide is purified using reversed-phase HPLC. This chromatographic technique separates compounds based on their polarity, allowing the isolation of the desired modified peptide from the reaction mixture, which may contain unreacted Substance P, excess spermine, and other byproducts.

The purity of the final peptide product can be quantitatively assessed using analytical HPLC. This method is sensitive enough to detect and quantify trace impurities, ensuring that the sample is suitable for biological assays. For instance, studies on other synthetic peptides have used HPLC to confirm purity levels, often achieving greater than 95%. rjpbr.com The retention time of "Substance P, N-spermine-gln(5)-" in the HPLC system, under specific conditions (e.g., mobile phase composition, flow rate, and column type), serves as a key analytical parameter.

Table 1: HPLC Analysis Parameters for Peptide Purification

| Parameter | Description | Typical Application/Value | Reference |

|---|---|---|---|

| Column Type | The stationary phase used for separation. | Reversed-phase (e.g., C18) columns are commonly used for peptides. | researchgate.net |

| Mobile Phase | The solvent system that carries the sample through the column. | A gradient of acetonitrile (B52724) and water is often employed. | researchgate.net |

| Detection | The method used to visualize the separated compounds. | Ultraviolet (UV) detection at a specific wavelength (e.g., 227 nm). | researchgate.net |

| Purity Assessment | Estimation of the percentage of the desired peptide in the sample. | Purity is estimated to be around 90% for multipin-synthesized peptides. | nih.gov |

Mass spectrometry (MS) is critical for confirming the identity and structural integrity of synthesized peptides.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been specifically used to characterize the spermine adduct of Substance P. FAB-MS is a "soft" ionization technique that bombards the sample, dissolved in a non-volatile matrix like glycerol, with a beam of high-energy neutral atoms (such as argon or xenon). researchgate.netnih.gov This process allows for the ionization of non-volatile and thermally unstable molecules like peptides, producing primarily intact protonated molecules ([M+H]+), which allows for accurate molecular weight determination. researchgate.netnih.govpsu.edu This technique is highly effective for analyzing peptides and can be used to evaluate purity and identify synthetic side products. nih.gov

Electron-Capture Dissociation (ECD) Fourier Transform Mass Spectrometry (FTMS) represents another powerful tool, particularly for analyzing post-translationally modified peptides. ECD involves irradiating multiply charged positive ions with low-energy electrons. nih.gov A key advantage of ECD is that it induces fragmentation of the peptide backbone while preserving labile modifications, such as the N-spermine-gln(5) group. nih.govnih.gov This is in contrast to more conventional fragmentation methods that can cause the modification to break off, complicating structural analysis. This attribute makes ECD an attractive and suitable alternative for the detailed characterization and localization of modifications on peptides like "Substance P, N-spermine-gln(5)-". nih.gov

In vitro Biological Activity Assays

Once purified and characterized, the biological activity of "Substance P, N-spermine-gln(5)-" is assessed through various in vitro assays. These tests compare its effects to that of the native Substance P, providing insight into how the spermine modification impacts receptor interaction and signal transduction.

A classic method to determine the biological activity of Substance P and its analogs is the smooth muscle contraction assay. The ability of "Substance P, N-spermine-gln(5)-" to induce a contractile response was tested on isolated rat stomach strip and duodenum preparations. In these experiments, the tissues are placed in an organ bath, and the test compound is added to the surrounding solution. The resulting muscle tension is measured and recorded. Research found that "Substance P, N-spermine-gln(5)-" did not elicit any contractile response in these tissues. Furthermore, it failed to antagonize the spasmogenic effect caused by the native neuropeptide, indicating that the modification significantly hinders its ability to interact productively with its receptor on smooth muscle.

Table 2: Findings from Smooth Muscle Contraction Assay

| Compound | Tissue Preparation | Observed Effect | Reference |

|---|---|---|---|

| Substance P (Native) | Rat Stomach Strip, Rat Duodenum | Induces smooth muscle contraction (spasmogenic effect). | |

| Substance P, N-spermine-gln(5)- | Rat Stomach Strip, Rat Duodenum | Did not elicit a contractile response. | |

| Substance P, N-spermine-gln(5)- | Rat Stomach Strip, Rat Duodenum | Did not antagonize the contractile response induced by native Substance P. |

The primary receptor for Substance P, the neurokinin-1 (NK-1) receptor, is a G protein-coupled receptor (GPCR). Its activation typically leads to the mobilization of intracellular calcium (Ca2+). Calcium mobilization assays are therefore a key method for studying receptor activation. These assays are often performed using engineered cell lines, such as Chinese Hamster Ovary (CHO) cells, that are made to express the human NK-1 receptor.

The process involves loading the cells with a calcium-sensitive fluorescent dye. When an agonist like Substance P binds to the NK-1 receptor, it triggers a signaling cascade that results in the release of Ca2+ from intracellular stores, leading to an increase in fluorescence. The intensity of this fluorescent signal can be measured to quantify the receptor's response to the compound. This method allows for the determination of a compound's potency (EC50 value) in activating the receptor. Given that "Substance P, N-spermine-gln(5)-" showed no activity in muscle contraction assays, a calcium mobilization assay would be expected to show a similar lack of response, confirming the negative impact of the spermine modification on receptor binding and activation.

While the NK-1 receptor primarily signals through calcium mobilization, it can also influence intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Cyclic AMP accumulation assays provide another avenue to measure receptor activation and antagonism. In this assay, cells expressing the NK-1 receptor are stimulated with the test compound, and the subsequent change in intracellular cAMP levels is measured. Activation of the NK-1 receptor by agonists like Substance P can lead to a time- and concentration-dependent increase in cAMP production.

This response can be quantified using techniques such as the GloSensor™ cAMP Assay, which uses a genetically encoded biosensor that produces light in response to cAMP binding. Researchers can measure the potency (EC50) and efficacy (Emax) of agonists. Conversely, the ability of an antagonist to block the agonist-induced cAMP increase can also be determined. These assays are valuable for characterizing the signaling profile of NK-1 receptor ligands and understanding how modifications, such as the addition of a spermine group, might alter the specific intracellular pathways engaged by the peptide.

Radioligand binding assays for receptor affinity.

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for its receptor. In the context of Substance P, N-spermine-gln(5)-, these assays are employed to understand how the addition of a spermine moiety to the glutamine at position 5 alters the binding characteristics of the parent peptide, Substance P, to its cognate neurokinin (NK) receptors.

The general principle of a competitive radioligand binding assay involves incubating a source of the target receptor (e.g., cell membranes from transfected cells or tissue homogenates) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. A range of concentrations of the unlabeled test compound, in this case, Substance P, N-spermine-gln(5)-, is then added to compete for binding with the radioligand. The amount of radioactivity bound to the receptors is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). From the IC50 value, the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor, can be determined using the Cheng-Prusoff equation.

While specific binding data for Substance P, N-spermine-gln(5)- is not extensively tabulated in publicly available literature, the methodology can be illustrated by the binding characteristics of the parent compound, Substance P. For instance, in Chinese hamster ovary (CHO) cells stably expressing the rat NK1 receptor, [3H]Substance P has been shown to bind with high affinity. nih.gov

Illustrative Data from a Radioligand Binding Assay for Substance P:

| Parameter | Value | Cell Line |

| K_D | 0.33 ± 0.13 nM | Transfected CHO cells |

| B_max | 5.83 ± 1.16 pmol/mg of protein | Transfected CHO cells |

| Data is illustrative and based on the binding of the parent compound, Substance P. nih.gov |

Studies on Substance P, N-spermine-gln(5)- have qualitatively described its receptor interaction, noting that the introduction of the spermine group at the glutamine-5 position can influence its ability to bind to neurokinin receptors. nih.gov

Enzyme activity assays (e.g., for Nitric Oxide Synthase inhibition).

Enzyme activity assays are critical for determining the effect of a compound on specific enzymatic pathways. For Substance P, N-spermine-gln(5)-, a key area of investigation is its influence on nitric oxide (NO) production, which is regulated by nitric oxide synthase (NOS).

The assay typically involves stimulating cells that express NOS, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. The test compound, Substance P, N-spermine-gln(5)-, is then added at various concentrations. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the compound indicates inhibition of NOS activity.

Illustrative Data from a Nitric Oxide Synthase Inhibition Assay:

| Compound | IC50 (µM) on NO Production | Cell Line |

| Luteolin | 7.6 ± 0.3 | RAW 264.7 Macrophages |

| Quercetin | 12.0 ± 0.8 | RAW 264.7 Macrophages |

| L-NMMA (positive control) | 22.1 | RAW 264.7 Macrophages |

| Data is illustrative of NOS inhibition by other compounds. nih.gov |

Cellular and Molecular Techniques

Use of established cell culture models (e.g., human embryonic kidney cells, fibroblasts, macrophages, endothelial cells).

A variety of established cell culture models are utilized to investigate the cellular and molecular mechanisms of action of Substance P, N-spermine-gln(5)-. These models provide a controlled environment to study specific cellular responses without the complexities of an entire organism.

Human Embryonic Kidney (HEK) 293 Cells: These cells are frequently used for their high transfectability, making them ideal for expressing specific neurokinin receptors to study receptor binding and downstream signaling pathways of Substance P and its analogs. nih.gov

Fibroblasts: Skin fibroblasts are used to study the role of Substance P and related compounds in inflammatory responses and wound healing. mdpi.com

Macrophages: These immune cells are crucial for studying the immunomodulatory effects of compounds, particularly in relation to inflammation and the production of signaling molecules like nitric oxide. nih.govresearchgate.net

Endothelial Cells: These cells, which line blood vessels, are used to investigate the vascular effects of Substance P and its derivatives, such as vasodilation.

Analysis of gene expression related to cellular pathways (e.g., NF-κB, COX-2).

The analysis of gene expression provides insights into the cellular pathways modulated by Substance P, N-spermine-gln(5)-. Key pathways of interest include those involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways.

The methodology typically involves treating a relevant cell line with the compound and then extracting the messenger RNA (mRNA). The levels of specific mRNA transcripts, such as those for NF-κB and COX-2, are then quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR). An increase or decrease in the mRNA levels of these genes indicates that the compound modulates their expression.

Studies have demonstrated that Substance P can stimulate the expression of COX-2. The NF-κB signaling pathway is a known regulator of COX-2 gene expression. Research has shown that Substance P can activate NF-κB in fibroblasts. mdpi.com While specific gene expression data for Substance P, N-spermine-gln(5)- is limited, the expected outcome would be a modulation of these inflammatory genes.

Illustrative Findings on Gene Expression Modulation by Substance P:

| Gene | Effect of Substance P | Cellular Pathway | Cell Model |

| COX-2 | Upregulation | Inflammation | Human Colonic Epithelial Cells |

| NF-κB | Activation | Inflammation | Skin Fibroblasts |

| Illustrative findings for the parent compound, Substance P. mdpi.com |

Imaging techniques (e.g., Confocal Laser Scanning Microscopy) for cellular uptake studies.

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique used to visualize the cellular uptake and subcellular localization of fluorescently labeled molecules. To study the cellular entry of Substance P, N-spermine-gln(5)-, it would first need to be conjugated with a fluorescent dye.

The fluorescently labeled compound is then incubated with live cells in a culture dish. The CLSM uses a focused laser beam to excite the fluorophore and a pinhole to reject out-of-focus light, allowing for the acquisition of high-resolution, optically sectioned images of the cells. This technique can reveal whether the compound is able to cross the cell membrane and, if so, where it accumulates within the cell (e.g., cytoplasm, nucleus, or specific organelles). This information is crucial for understanding the mechanism of action of the compound at a subcellular level. While specific CLSM studies on Substance P, N-spermine-gln(5)- are not widely reported, this methodology is standard for tracking the cellular fate of similar peptide-based molecules. nih.gov

In vivo Preclinical Models and Behavioral Assays

In vivo preclinical models are essential for understanding the physiological and behavioral effects of Substance P, N-spermine-gln(5)- in a whole organism. These studies are typically conducted in rodents, such as rats and mice.

One study investigated the in vivo effects of Substance P, N-spermine-gln(5)- following plantar injection in rats. nih.gov The results showed that, unlike the parent Substance P, the N-spermine derivative did not provoke an acute inflammatory response in the hind limb, as measured by edema formation. nih.gov This suggests that the modification at the glutamine-5 position significantly alters its pro-inflammatory activity in this model.

Another study explored the behavioral effects of intranigrostriatal injection of Substance P and its N-spermine derivative in rats. japsonline.com This research revealed that Substance P, N-spermine-gln(5)- can elicit yawning behavior, and this effect is mediated by nitric oxide. japsonline.com

Summary of In Vivo Findings for Substance P, N-spermine-gln(5)-:

| In Vivo Model | Assay | Finding |

| Rat | Edema formation (plantar injection) | Did not induce an acute inflammatory response. nih.gov |

| Rat | Behavioral observation (intranigrostriatal injection) | Elicited yawning behavior via a nitric oxide-dependent mechanism. japsonline.com |

Rodent models for investigating neurophysiological and behavioral effects (e.g., yawning, locomotion)

Rodent models, particularly rats, are instrumental in elucidating the neurophysiological and behavioral impacts of Substance P, N-spermine-gln(5)-. Intranigrostriatal injection of this compound has been shown to elicit yawning behavior. nih.gov This effect is mediated by nitric oxide, as demonstrated by the dose-related reduction in yawning upon administration of a NO-synthase inhibitor, L-N(omega)-nitroarginine methyl ester. nih.gov Conversely, pretreatment with L-arginine prevents this inhibition. nih.gov The involvement of specific neurokinin (NK) receptors is also a key area of investigation. The NK1 antagonist RP,67580 has been found to block the yawning behavior induced by both SP and its spermine derivative. nih.gov

Furthermore, the influence of endogenous dopamine (B1211576) levels on these behavioral responses is a significant consideration. Treatment with systemic reserpine, which depletes dopamine, leads to an increase in yawning induced by both SP and Substance P, N-spermine-gln(5)-. nih.gov Interestingly, the NO-synthase inhibitor was ineffective at reducing the induced yawns in rats pre-treated with reserpine. nih.gov The yawning response can be blocked by scopolamine (B1681570), but not by methylscopolamine, suggesting a central cholinergic mechanism. nih.gov These findings collectively indicate that the yawning induced by Substance P, N-spermine-gln(5)- in the nigrostriatal area of the rat brain is dependent on endogenous dopamine levels and specifically involves septide-sensitive NK1 receptors. nih.gov While direct studies on the effect of Substance P, N-spermine-gln(5)- on locomotion are not detailed, earlier research on SP indicates its effects on locomotion are linked to catecholamine release modulated by nitric oxide. nih.gov

| Behavioral Effect | Mediator | Receptor Involved | Modulating Factors |